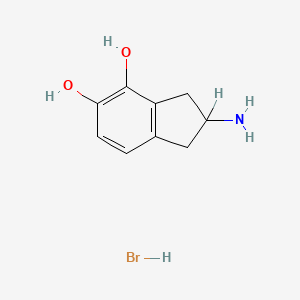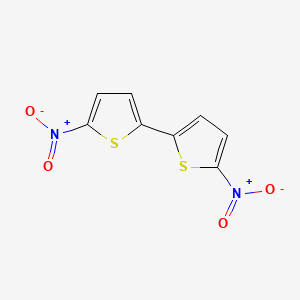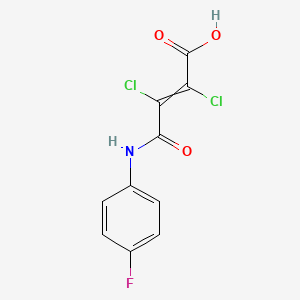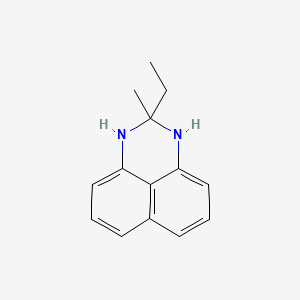![molecular formula C24H27OPS3 B14673494 Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 37753-39-2](/img/structure/B14673494.png)
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of phenylsulfanyl groups attached to an ethyl chain, which in turn is bonded to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of tris(2-chloroethyl)phosphine with thiophenol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by phenylsulfanyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to the presence of sulfur and phosphorus, which are essential elements in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
作用機序
The mechanism of action of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially modulating their activity. The phosphorus atom can also participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl)phosphine: A precursor in the synthesis of Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Uniqueness
This compound is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.
特性
CAS番号 |
37753-39-2 |
|---|---|
分子式 |
C24H27OPS3 |
分子量 |
458.6 g/mol |
IUPAC名 |
2-[bis(2-phenylsulfanylethyl)phosphoryl]ethylsulfanylbenzene |
InChI |
InChI=1S/C24H27OPS3/c25-26(16-19-27-22-10-4-1-5-11-22,17-20-28-23-12-6-2-7-13-23)18-21-29-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChIキー |
NBHOTTKJUPVVQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCCP(=O)(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)



![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)




![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)

